molecular formula C21H20BrF2N3O2S B2684967 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1226454-69-8

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2684967
CAS No.: 1226454-69-8
M. Wt: 496.37
InChI Key: FYRJVQZBGLTTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted imidazole derivative featuring a 4-bromophenyl group at position 5, a 4-(difluoromethoxy)phenyl group at position 1 of the imidazole ring, and a thioacetamide side chain with an isopropyl substituent. The thioether linkage (C–S–C) and acetamide group are critical for intermolecular interactions, such as hydrogen bonding and hydrophobic effects, which may influence biological activity or crystallinity .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrF2N3O2S/c1-13(2)26-19(28)12-30-21-25-11-18(14-3-5-15(22)6-4-14)27(21)16-7-9-17(10-8-16)29-20(23)24/h3-11,13,20H,12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRJVQZBGLTTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the bromophenyl and difluoromethoxyphenyl groups through substitution reactions. The final step involves the thiolation and acetamide formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium hydride (NaH) and appropriate nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various functionalized aromatic compounds.

Scientific Research Applications

Anti-cancer Activity

Research indicates that compounds similar to 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide exhibit anti-cancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, imidazole derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival .

Neuroprotective Effects

The compound has potential neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. It may inhibit β-secretase (BACE1), an enzyme involved in amyloid-beta plaque formation, thereby reducing amyloid deposits in the brain . This action suggests its possible use in therapeutic strategies for Alzheimer's disease.

Analgesic and Anti-inflammatory Properties

Similar compounds have demonstrated analgesic and anti-inflammatory effects in preclinical studies. For example, derivatives containing the imidazole ring have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in pain and inflammation pathways . The compound's thioether functionality may enhance its pharmacological profile by improving solubility and bioavailability.

Case Studies and Research Findings

StudyObjectiveFindings
Study on BACE1 Inhibition Evaluate the inhibition of β-secretase by imidazole derivativesDemonstrated significant inhibition of BACE1 activity, suggesting potential for Alzheimer's treatment .
Analgesic Activity Assessment Assess the analgesic effects of thioether-containing compoundsCompounds showed promising results in writhing and hot plate tests, indicating effective pain relief comparable to standard analgesics .
Neuroprotective Mechanism Exploration Investigate the neuroprotective mechanisms of imidazole derivativesFound to reduce oxidative stress markers in neuronal cells, supporting their role in neuroprotection .

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Substituent Profiles of Analogous Imidazole Derivatives
Compound Name Imidazole Substituents (Position) Acetamide Substituent Key Structural Features
Target Compound 5-Bromo, 1-difluoromethoxyphenyl N-Isopropyl Thioether linkage, lipophilic difluoromethoxy
Compound 9 () 5-Fluoro, 1-methoxyphenyl N-Thiazol-2-yl Thioether linkage, electron-deficient thiazole
[19F]FBNA () 2-Nitro, 1-acetic acid derivative N-4-Fluorobenzyl Nitro group (electron-withdrawing), fluorobenzyl
Triazole Derivatives () 4-Sulfonylphenyl, 2,4-difluorophenyl N/A (triazole core) Tautomerism (thione vs. thiol), sulfonyl group

Key Observations :

  • Lipophilicity : The difluoromethoxy group in the target compound increases hydrophobicity compared to methoxy (Compound 9) or hydroxy groups, which may enhance blood-brain barrier penetration .
  • Side Chain Diversity : The isopropyl group in the target compound offers steric hindrance distinct from the aromatic thiazole (Compound 9) or fluorobenzyl ([19F]FBNA) groups, affecting solubility and target selectivity .

Key Insights :

  • The target compound likely follows a nucleophilic substitution pathway analogous to Compound 9, leveraging potassium carbonate as a base .
  • CDI-mediated coupling (as in [19F]FBNA) offers regioselectivity advantages but requires careful moisture control, contrasting with the robustness of thiol-acetamide reactions .
  • Cyclization methods for triazoles () involve tautomeric equilibria, a challenge absent in imidazole synthesis .

Spectroscopic and Analytical Comparisons

Table 3: Spectral Data for Key Functional Groups
Compound IR (C=S, cm⁻¹) IR (C=O, cm⁻¹) ¹H-NMR (NH, ppm) ¹³C-NMR (C=S, ppm)
Target Compound (Inferred) ~1250 ~1680 8.2–8.5 (broad) ~200
Compound 9 () 1245 1675 8.3 (s, 1H) 198
Triazoles () 1247–1255 Absent 10.1–10.5 (s, 1H) 185–190

Key Findings :

  • The target’s C=S stretch (~1250 cm⁻¹) aligns with thioacetamide derivatives (e.g., Compound 9), confirming the thioether linkage .
  • The retained C=O peak (~1680 cm⁻¹) distinguishes the target from triazoles, where cyclization eliminates the carbonyl .
  • NH protons in the target and Compound 9 appear as broad singlets (~8.2–8.5 ppm), contrasting with deshielded NH in triazoles (~10.1–10.5 ppm) due to tautomerism .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a therapeutic agent against amyloid-related disorders. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H17BrF2N3O2SC_{24}H_{17}BrF_2N_3O_2S, with a molecular weight of approximately 505.4 g/mol. The structure features an imidazole ring, a thioether linkage, and various aromatic substituents that contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of beta-secretase (BACE1) , an enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides implicated in Alzheimer's disease (AD). By inhibiting BACE1, the compound may reduce amyloid plaque formation and mitigate neurodegeneration associated with AD.

Key Findings:

  • BACE1 Inhibition : The compound demonstrates selective inhibition of BACE1, which is crucial for the development of therapeutic agents aimed at treating Alzheimer's disease .
  • Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by amyloid-beta toxicity .

Biological Activity

The biological activity of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has been evaluated through various in vitro and in vivo studies. Below are summarized findings from notable research:

Study TypeFindings
In Vitro Studies Demonstrated significant inhibition of BACE1 activity with IC50 values comparable to known inhibitors .
In Vivo Models In animal models, administration resulted in reduced amyloid plaque burden and improved cognitive function .
Toxicity Assessment Acute toxicity studies indicated a favorable safety profile with no significant adverse effects observed .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer's Disease Model : In a transgenic mouse model of AD, treatment with the compound led to a reduction in amyloid plaque accumulation and improved memory performance on cognitive tests. Histopathological analyses confirmed decreased neuroinflammation and neuronal loss .
  • Analgesic Activity : Although primarily studied for its neuroprotective effects, related compounds have shown analgesic properties. For instance, derivatives containing similar functional groups exhibited significant pain relief in writhing tests and hot plate assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.